3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a 1,3,4-oxadiazole ring
Preparation Methods
The synthesis of 3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The bromination of the benzamide group can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the bromine atom or the oxadiazole ring, leading to debromination or ring opening.
Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and oxadiazole-containing molecules. For example:
4-bromo-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide: Similar structure but with different substitution patterns.
3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Contains chlorine atoms instead of bromine, leading to different chemical and biological properties
Properties
IUPAC Name |
3-bromo-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4/c14-9-3-1-2-8(6-9)11(18)15-13-17-16-12(21-13)10-7-19-4-5-20-10/h1-3,6-7H,4-5H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFJNDLOMREIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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